molecular formula C12H10N2O3 B1222501 4-(4-Nitrophenoxy)aniline CAS No. 6149-33-3

4-(4-Nitrophenoxy)aniline

Cat. No. B1222501
CAS RN: 6149-33-3
M. Wt: 230.22 g/mol
InChI Key: ASAOLTVUTGZJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Nitrophenoxy)aniline” is also known as “4-硝基-4’-氨基二苯醚” and “Benzenamine,4- (4-nitrophenoxy)-”. It has a CAS number of 6149-33-3 and a molecular formula of C12H10N2O3 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “4-(4-Nitrophenoxy)aniline” involves several steps. The organic layer is washed with water and dried over anhydrous Na2SO4. The solvent is then evaporated under vacuum to give the crude product, which is purified by column chromatography with hexane as eluent to yield the expected product as yellowish oil .


Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenoxy)aniline” is represented by the formula C12H10N2O3. It has a molecular weight of 230.22 g/mol . The InChI representation is InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 .


Physical And Chemical Properties Analysis

“4-(4-Nitrophenoxy)aniline” has a molecular weight of 230.22 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 387.4±22.0 °C at 760 mmHg, and a flash point of 188.1±22.3 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Azo Dyes

4-(4-Nitrophenoxy)aniline: serves as a precursor in the synthesis of novel azo dyes. These dyes have applications in coloring textiles, leathers, and food products. The nitro group in the compound facilitates the formation of azo bonds, leading to a variety of colorants with different shades and properties .

Development of pH-Sensitive Sensors

The compound’s structure allows it to be used in creating pH-sensitive sensors. These sensors can detect changes in acidity or alkalinity in various environments, which is crucial in chemical processes, environmental monitoring, and medical diagnostics .

Pharmaceutical Research

In pharmaceutical research, 4-(4-Nitrophenoxy)aniline is utilized for the development of drug candidates. Its molecular structure can be modified to produce compounds with potential anti-cancer properties, as it can act as a building block for more complex molecules .

Liquid Crystal Technology

The aniline segment of the molecule can be used in the design of liquid crystals. These materials are essential for displays in electronic devices, and the compound’s ability to form ordered structures makes it valuable in this field .

Chemosensor Development

4-(4-Nitrophenoxy)aniline: is instrumental in developing chemosensors that can detect specific ions or molecules. These sensors have applications in security, for detecting explosives or harmful chemicals, and in healthcare, for monitoring bodily fluids .

Material Science

The compound’s ability to form polymers and co-polymers makes it useful in material science. It can be used to create new types of plastics, coatings, and adhesives with unique properties like enhanced durability or chemical resistance .

Analytical Chemistry

In analytical chemistry, 4-(4-Nitrophenoxy)aniline can be a reagent for detecting other substances. Its reactivity with various chemicals makes it a versatile tool for qualitative and quantitative analysis .

Organic Synthesis

Finally, this compound is a valuable intermediate in organic synthesis. It can be used to construct complex organic molecules for research purposes or industrial applications, such as in the synthesis of dyes, drugs, and other organic compounds .

properties

IUPAC Name

4-(4-nitrophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAOLTVUTGZJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62970-92-7 (hydrochloride)
Record name 4-Amino-4'-nitrodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70210452
Record name 4-Amino-4'-nitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)aniline

CAS RN

6149-33-3
Record name 4-(4-Nitrophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6149-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-nitrodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6149-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-4'-nitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-4'-NITRODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Na2S2O4 (28.2 g, 160 mmol) was added to a solution of 5-(4-Acetamidophenoxy)-2-nitroaniline (Intermediate 1) (13.7 g, 48 mmol) in EtOH (600 ml) and H2O (150 ml). The yellow mixture was refluxed with vigorous stirring until the color disappeared. After cooling, the mixture was washed with brine and the product was extracted with AcOEt. The AcOEt layer was dried over MgSO4, filtered and evaporated to give intermediate 2 as a brown film (10.2 g, 83%): MS m/e 258 (M+1).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of NaH (60% oily, 880 mg, 22.0 mmol) in DMF (40 mL) was added a solution of 4-aminophenol (2.40 g, 22.0 mmol) in DMF (30 mL) followed by 1-fluoro-4-nitrobenzene (2.12 mL, 20.0 mmol). The mixture was stirred at 90° C. overnight. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.60 g, quant): MS m/e 229 (M−1).
Name
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)aniline
Reactant of Route 3
4-(4-Nitrophenoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.